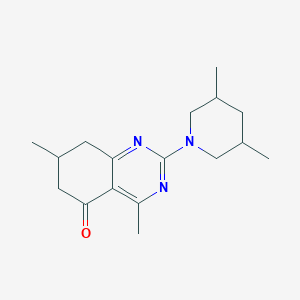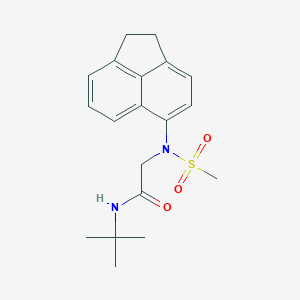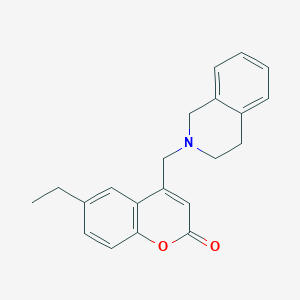![molecular formula C20H26N2O4S2 B4622104 1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4622104.png)
1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Descripción general
Descripción
1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, commonly known as BPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1) and has been extensively studied for its therapeutic potential in various disease conditions.
Aplicaciones Científicas De Investigación
Adenosine A2B Receptor Antagonists
A new series of compounds closely related to "1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine" were designed and synthesized to act as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity towards the A2B receptor, highlighting their potential in developing new pharmacological tools and therapeutic agents (Borrmann et al., 2009).
Oxidative Metabolism Studies
Research into the oxidative metabolism of compounds structurally related to "this compound" has provided insights into their metabolic pathways. These studies have identified the enzymes involved in their metabolism, contributing to our understanding of how such compounds are processed in the body and their potential metabolic products (Hvenegaard et al., 2012).
Sulfomethylation of Macrocylic Chelates
Sulfomethylation techniques have been applied to piperazine and other macrocycles, leading to novel strategies for synthesizing mixed-side-chain macrocyclic chelates. This research opens up new avenues for creating targeted chelating agents that could have applications in medical imaging, drug delivery, and as potential therapeutic agents (van Westrenen & Sherry, 1992).
Inhibitors of Cancer Cell Proliferation
A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their efficacy in inhibiting breast cancer cell proliferation. This research highlights the potential of these compounds in the development of new chemotherapeutic agents for treating cancer (Kumar et al., 2007).
Antiproliferative Agents
Another study focused on sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, showing moderate to good antiproliferative activity against various cancer cell lines. This research suggests these compounds as promising leads for developing new antitumor agents (Fu et al., 2017).
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(4-butylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-2-3-7-18-10-12-20(13-11-18)28(25,26)22-16-14-21(15-17-22)27(23,24)19-8-5-4-6-9-19/h4-6,8-13H,2-3,7,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXVSGWMMQPBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)
![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4622043.png)
![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate](/img/structure/B4622051.png)
![1-benzyl-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4622053.png)

![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622062.png)


![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)
![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)

![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)
